2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
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Overview
Description
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a chemical compound known for its unique structure and properties It consists of a dithiane ring with two thiirane-disulfanyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiirane derivatives with disulfides. One common method includes the reaction of thiirane with disulfanyl acetates in the presence of sodium methoxide in tetrahydrofuran (THF). This reaction proceeds rapidly, forming the desired product in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving thiirane and disulfide coupling can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its ability to undergo various chemical reactions, particularly those involving the thiirane and disulfide groups. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Thiirane: A simpler compound with a three-membered ring containing sulfur.
Dithiane: A six-membered ring with two sulfur atoms, similar to the core structure of 2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane.
Disulfides: Compounds containing a disulfide bond, which is a key feature of this compound.
Uniqueness
This compound is unique due to the combination of thiirane and dithiane structures within a single molecule. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
832109-59-8 |
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Molecular Formula |
C8H12S8 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2,3-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-2-10-8(16-14-6-4-12-6)7(9-1)15-13-5-3-11-5/h5-8H,1-4H2 |
InChI Key |
HIPIVONPBQEJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C(S1)SSC2CS2)SSC3CS3 |
Origin of Product |
United States |
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